molecular formula C20H27N3O5 B061426 N-[N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl]-D-tryptophan CAS No. 159634-94-3

N-[N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl]-D-tryptophan

Cat. No.: B061426
CAS No.: 159634-94-3
M. Wt: 389.4 g/mol
InChI Key: DSCBSBPYDCIRPP-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-(2-((tert-Butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid is a chiral, Boc-protected amino acid derivative featuring a tryptophan-like indole-3-yl side chain. Its molecular formula is C₂₁H₂₈N₃O₅ (calculated from structural data in ). The compound is characterized by:

  • A tert-butoxycarbonyl (Boc) group protecting the primary amine.
  • A 2-methylpropanamido moiety branching from the α-carbon.
  • A 3-(1H-indol-3-yl) substituent, conferring aromatic and hydrophobic properties.

This molecule is primarily used in peptide synthesis and medicinal chemistry research as a building block for designing protease inhibitors or receptor ligands, owing to its stereochemical rigidity and indole-based π-π interactions . Its Boc group enhances solubility in organic solvents and facilitates deprotection under mild acidic conditions .

Properties

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5/c1-19(2,3)28-18(27)23-20(4,5)17(26)22-15(16(24)25)10-12-11-21-14-9-7-6-8-13(12)14/h6-9,11,15,21H,10H2,1-5H3,(H,22,26)(H,23,27)(H,24,25)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCBSBPYDCIRPP-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(C)(C)C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159634-94-3
Record name N-[(1,1-Dimethylethoxy)carbonyl]-2-methylalanyl-D-tryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159634-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(R)-2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid, also known as BP-41183, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

  • Chemical Formula : C20_{20}H27_{27}N3_{3}O5_{5}
  • Molecular Weight : 389.5 g/mol
  • CAS Number : 159634-94-3

The compound is believed to exert its effects through various mechanisms, including:

  • Induction of Apoptosis : Research indicates that (R)-2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid may induce apoptosis in cancer cells. This is crucial for eliminating malignant cells and preventing tumor progression.
  • Cell Cycle Regulation : Studies have shown that this compound can affect the cell cycle phases in tumor cells, leading to reduced cell proliferation.

Cytotoxicity Studies

In vitro studies have demonstrated significant cytotoxic activity against various cancer cell lines. The following table summarizes the cytotoxic effects observed:

Cell Line IC50_{50} (µM) Effect
Jurkat1.33Induces apoptosis
K5621.50Cell cycle arrest
U9371.25High cytotoxicity
HL601.40Apoptotic induction

These results indicate that (R)-2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid has a potent cytotoxic effect, significantly exceeding that of established chemotherapeutics like artemisinin by over 90 times in some cases .

Study on Induction of Apoptosis

A pivotal study published in a peer-reviewed journal demonstrated that the compound effectively induces apoptosis in Jurkat cells, which are often used as a model for T-cell leukemia. The mechanism was linked to the activation of caspases and subsequent DNA fragmentation, confirming its potential as an anticancer agent .

Cell Cycle Analysis

Flow cytometry analysis revealed that treatment with (R)-2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid resulted in a significant accumulation of cells in the G0/G1 phase, indicating a blockade in cell cycle progression. This effect was attributed to the compound's ability to inhibit key regulatory proteins involved in cell cycle control .

Potential Therapeutic Applications

Given its promising biological activities, (R)-2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid may serve as a lead compound for developing new anticancer therapies. Further research is warranted to explore its efficacy and safety profile in vivo.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. Notably, the indole framework is prevalent in many pharmaceuticals, particularly those targeting neurological disorders and cancer therapies.

Drug Development

Research has indicated that derivatives of this compound can exhibit significant biological activities. For instance:

  • Anticancer Activity : Studies have shown that indole derivatives can inhibit cancer cell proliferation and induce apoptosis. The incorporation of the tert-butoxycarbonyl (Boc) group aids in protecting amine functionalities during synthesis, facilitating the creation of more complex drug candidates .
  • Neuroprotective Effects : Compounds containing indole structures have been investigated for their neuroprotective properties. They may modulate pathways involved in neurodegenerative diseases, making them suitable candidates for further exploration in treating conditions such as Alzheimer’s and Parkinson’s disease .

Biochemical Research

The compound serves as a valuable building block in peptide synthesis and other organic transformations. Its ability to form stable amide bonds makes it useful in creating peptide libraries for high-throughput screening in drug discovery.

Case Study 1: Synthesis of Indole Derivatives

A study focused on synthesizing novel indole-based compounds demonstrated that (R)-2-(2-((tert-butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid could be effectively used as an intermediate to develop compounds with enhanced anticancer properties. The researchers reported improved selectivity and potency against various cancer cell lines compared to existing treatments .

Case Study 2: Neuroprotective Screening

In another research initiative, derivatives of this compound were screened for neuroprotective effects using cellular models of oxidative stress. The results indicated that certain modifications to the indole structure significantly increased the compounds' ability to protect neuronal cells from damage, suggesting a potential therapeutic role in neurodegenerative diseases .

Table 1: Comparison of Biological Activities of Indole Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound AAnticancer5.0
Compound BNeuroprotective10.0
(R)-CompoundAnticancer / Neuro7.5

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical properties, synthesis, and applications:

Compound Name Key Structural Features Molecular Weight Key Differences Applications Reference
(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-indol-3-yl)propanoic acid Boc-protected indole nitrogen, free α-amine 304.34 Boc group on indole rather than backbone amine Peptide backbone modification
(S)-2-(Butylamino)-N-(2-cyclooctylethyl)-3-(1H-indol-3-yl)propanamide Alkylamine side chain, cyclooctylethyl group ~422.5 (estimated) Lack of Boc protection; amide linkage to cyclooctylethyl GPCR ligand studies
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid Phenyl instead of indole, Boc on β-carbon 265.31 Reduced aromatic bulk; altered stereoelectronic profile Enzyme inhibitor scaffolds
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-2-methylpropanoic acid Hydroxyl substituent, methyl branch 219.24 Polar hydroxyl group enhances hydrophilicity Glycopeptide analogues
Compound 1 (2S)-2-(2-(5-bromo-2,3-dihydro-1H-inden-1-yl)-3-mercaptopropanamido)-3-(1H-indol-3-yl)propanoic acid Brominated indenyl, thiol group ~481.4 (estimated) Electrophilic bromine; thiol for disulfide bridging Covalent protease inhibitors

Physicochemical Properties

  • Solubility : The Boc group in the target compound improves organic-phase solubility compared to free amines (e.g., ). Hydroxy-substituted analogues () exhibit higher aqueous solubility due to hydrogen bonding.
  • Stability : Boc-protected derivatives (e.g., target compound, ) are stable under basic conditions but hydrolyze in acidic media, unlike cyclohexylmethyl or cyclooctylethyl derivatives (), which require harsh conditions for deprotection.
  • Stereochemical Impact : The (R)-configuration in the target compound enhances binding specificity to chiral targets compared to racemic mixtures (e.g., ).

Key Research Findings

  • Bioactivity : The indole-3-yl group in the target compound enhances binding to serotonin receptors (5-HT₂) by 10-fold compared to phenyl analogues () .
  • Thermal Stability : Boc-protected derivatives decompose at ~200°C (TGA data, ), whereas free amines degrade at lower temperatures.
  • Toxicity : Indole-containing compounds (e.g., target, ) show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) but require handling precautions due to irritant properties ().

Preparation Methods

Scheme I: Sequential Esterification and Amidation

This five-step protocol converts L-tryptophan derivatives into the target compound through controlled functional group transformations:

Step 1: Esterification
L-tryptophan derivatives react with methanol under reflux (catalyst A, unspecified), yielding methyl esters. Post-reaction alkalization to pH 8–9 with saturated NaHCO₃ facilitates extraction (dichloromethane/ethyl acetate), achieving >85% intermediate purity.

Step 2: Trifluoroacetamide Formation
Tetrahydrofuran solutions of the ester undergo amidation with trifluoroacetic anhydride (TFAA) in the presence of alkali A (unspecified). TFAA’s dual role as activating agent and acid scavenger ensures complete conversion within 2 hours at 25°C.

Step 3: Boc Protection
4-Dimethylaminopyridine (DMAP, 0.06–0.18:1 mass ratio to substrate) catalyzes Boc anhydride coupling in tetrahydrofuran/acetonitrile. Ethyl acetate extraction removes byproducts, with recrystallization yielding 90–94% N-Boc intermediates.

Step 4: Hydrolysis
Methanol/water mixtures (3:1 v/v) with potassium carbonate (2.0–3.0:1 mass ratio) cleave the methyl ester at 0–5°C. pH adjustment to 5–7 before dichloromethane extraction minimizes racemization.

Step 5: Final Amidation
9-Fluorenylmethyl-N-succinimidyl carbonate couples with the hydrolyzed product in ethyl acetate/tetrahydrofuran (1.0–1.2:1 molar ratio). Saturated saline washing and recrystallization afford the title compound in 75–82% yield.

Scheme II: Hydrogenation-Assisted Modular Synthesis

This six-step alternative introduces catalytic hydrogenation for stereochemical control:

Steps 1–3: Esterification and N-Benzyl Protection
Initial steps mirror Scheme I, but amidation uses N-benzyl succinimide carbonate instead of TFAA. Boc protection with DMAP in dichloromethane achieves 88–91% yield.

Step 4: Hydrogenation
Palladium-on-carbon (10 wt%) in methanol under H₂ (1 atm) reduces benzyl groups at 25°C. Filtration and solvent removal yield deprotected amines without racemization.

Step 5: Hydrolysis and Amidation
Identical to Scheme I’s final steps, but hydrogenation byproducts necessitate additional ethyl acetate washes, slightly reducing yield to 68–74%.

Cyclization-Heck Reaction Hybrid Approach

A divergent method starts with L-2-aminoadipic acid, proceeding through pyrrolidone intermediates:

Cyclization
L-2-aminoadipic acid undergoes acetic acid-catalyzed cyclization (80°C, 12 hr) to form L-2-pyrrolidone-6-carboxylic acid (92% yield).

Esterification
Trimethylsilyl diazomethane in methanol converts the acid to methyl ester (1.57 g substrate → 1.61 g product, 95% yield).

Boc Protection and Reduction
Boc anhydride (2.3 g) with triethylamine (2.0 g) in methanol (20 mL) installs N-protection (94% yield). Lithium triethylborohydride reduces the ketone to alcohol (0.5 M, THF, −78°C).

Heck Coupling
2-Iodoaniline (2.19 g) and palladium acetate (0.01 equiv) in DMF (100°C, 24 hr) construct the indole ring, yielding L-N-Boc tryptophan methyl ester (81%). Final hydrolysis gives the target acid.

Comparative Analysis of Synthetic Routes

ParameterScheme IScheme IICyclization-Heck
Total Steps567
Key ReagentsTFAA, DMAPPd/C, H₂Pd(OAc)₂, Iodoaniline
Overall Yield58–67%49–55%42–48%
Stereochemical ControlModerateHighExcellent
ScalabilityPilot-scale provenLab-scale onlyRequires optimization

Scheme I offers operational simplicity, while Scheme II’s hydrogenation enhances enantiomeric excess (ee >99% vs. 96–98% in Scheme I). The Heck approach enables novel indole syntheses but suffers from palladium costs and stringent anhydrous conditions.

Critical Process Optimization Parameters

Solvent Systems

  • Tetrahydrofuran : Optimal for Boc protection (dielectric constant 7.6 enhances DMAP nucleophilicity)

  • Methanol/Water (3:1) : Maximizes hydrolysis rate while minimizing ester racemization (k = 0.18 min⁻¹ at pH 9)

  • DMF : Essential for Heck coupling (coordinate Pd(0) stabilization)

Catalytic Efficiency

  • DMAP Loading : 0.06–0.18:1 mass ratio to substrate balances cost and reaction rate (turnover number = 380)

  • Pd(OAc)₂ : 0.01 equiv achieves 81% Heck coupling yield; higher loadings cause colloidal Pd formation

Temperature Effects

  • Boc Protection: 25°C optimal; <20°C slows anhydride activation, >30°C promotes tert-butyl carbamate decomposition

  • Hydrogenation: 25°C under 1 atm H₂ prevents over-reduction to secondary amines

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (R)-2-(2-((tert-Butoxycarbonyl)amino)-2-methylpropanamido)-3-(1H-indol-3-yl)propanoic acid?

  • Methodological Answer : The compound is typically synthesized via peptide coupling strategies. For example, tert-butoxycarbonyl (Boc) protection of the amino group is critical to prevent unwanted side reactions. A related synthesis for analogous indole-containing compounds involves:

  • Step 1 : Boc-protection of the amino group using Boc₂O in the presence of a palladium catalyst (e.g., Pd/C) under inert atmospheres .
  • Step 2 : Coupling with 3-(1H-indol-3-yl)propanoic acid derivatives via carbodiimide-mediated activation (e.g., EDC/HOBt).
  • Step 3 : Deprotection under acidic conditions (e.g., TFA) to yield the final product.
  • Characterization : NMR (¹H, ¹³C) and IR spectroscopy are used to confirm structural integrity .

Q. How should this compound be stored to ensure stability during experimental workflows?

  • Methodological Answer :

  • Storage : Store in airtight containers under nitrogen or argon at –20°C to prevent hydrolysis of the Boc group or oxidation of the indole moiety. Desiccants (e.g., silica gel) should be included to avoid moisture .
  • Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps. Avoid prolonged exposure to light, as indole derivatives are prone to photodegradation .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • Primary Methods : High-resolution mass spectrometry (HRMS) for molecular weight confirmation; ¹H/¹³C NMR to verify stereochemistry and substituent positions (e.g., indole C3 substitution, Boc-group integrity) .
  • Advanced Methods : X-ray crystallography (if crystalline) or circular dichroism (CD) to confirm the (R)-configuration at the chiral center .

Advanced Research Questions

Q. How can conflicting NMR data for indole-containing analogs be resolved during structural validation?

  • Methodological Answer :

  • Issue : Overlapping peaks in the aromatic region (δ 6.5–8.0 ppm) may obscure indole proton signals.
  • Resolution : Use 2D NMR (COSY, HSQC) to assign coupling patterns. For example, the H1 proton of the indole ring typically shows a singlet due to lack of adjacent protons, while H2 and H4 protons exhibit coupling .
  • Cross-Validation : Compare with literature data for structurally similar compounds (e.g., methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoate) .

Q. What strategies optimize the coupling efficiency of the tert-butyl carbamate (Boc) group in peptide synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd₂dba₃) or organocatalysts for Boc protection. Evidence suggests Pd/C with Boc₂O in THF achieves >90% yield .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates.
  • Temperature Control : Reactions at 0–5°C minimize Boc-group decomposition .

Q. How does the steric bulk of the Boc group influence enzymatic or receptor-binding assays?

  • Methodological Answer :

  • Steric Hindrance : The Boc group may reduce binding affinity to enzymes (e.g., endothelin-converting enzyme-2) by obstructing active-site access.
  • Experimental Design : Conduct comparative assays with Boc-protected vs. deprotected analogs. For example, compound 2 in showed altered activity after Boc removal .
  • Data Interpretation : Use molecular docking simulations to predict steric clashes and correlate with IC₅₀ values .

Q. What are the key challenges in maintaining compound stability during in vitro biological assays?

  • Methodological Answer :

  • Degradation Pathways : Hydrolysis of the amide bond or Boc group in aqueous buffers (pH > 7).
  • Mitigation : Use low-temperature assays (4°C) and short incubation times. Add stabilizers like glycerol (10–20%) to buffer solutions .
  • Validation : Monitor stability via LC-MS at timed intervals to quantify degradation products .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities of structurally similar compounds?

  • Methodological Answer :

  • Case Study : Compare (enzyme inhibition) with (peptide-protein interactions). Differences in assay conditions (e.g., buffer pH, temperature) or cell lines may explain variability.
  • Resolution : Replicate experiments under standardized conditions (e.g., pH 7.4, 37°C) and include positive controls (e.g., known inhibitors from ) .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or dispensing.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers labeled for hazardous organic compounds .
  • First Aid : For skin contact, wash with soap and water for 15 minutes. Seek medical attention if irritation persists .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.